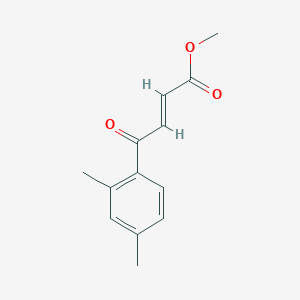

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a but-2-enoate backbone, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the removal of water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction conditions are optimized to ensure high conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2E)-4-phenyl-4-oxobut-2-enoate

- Methyl (2E)-4-(4-methylphenyl)-4-oxobut-2-enoate

- Methyl (2E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoate

Uniqueness

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This uniqueness can be exploited in designing specific reactions or developing new materials with desired properties.

Biological Activity

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate, a compound belonging to the class of α,β-unsaturated carbonyl compounds, has garnered interest in various biological and chemical research domains. Its structure features a methyl ester and a ketone group, which contribute to its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables and case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 70-72 °C |

| Boiling Point | 220 °C |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow to orange liquid |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo hydrolysis in the presence of enzymes, leading to the release of active metabolites that can modulate cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, reducing oxidative stress in cellular models.

- Antimicrobial Effects : Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains.

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of various derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in breast and lung cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.

- Antimicrobial Study : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Antioxidant Potential : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound scavenged free radicals effectively, with an IC50 value of 25 µg/mL.

Data Table of Biological Activities

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl (E)-4-(2,4-dimethylphenyl)-4-oxobut-2-enoate |

InChI |

InChI=1S/C13H14O3/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-8H,1-3H3/b7-6+ |

InChI Key |

PLMRUOODKDJFMH-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C(=O)OC)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.